molecular formula C13H22ClN3O3 B1198379 Carbuterol hydrochloride CAS No. 34866-46-1

Carbuterol hydrochloride

Cat. No. B1198379
CAS RN: 34866-46-1
M. Wt: 303.78 g/mol
InChI Key: QHWYYBXPBFQGNI-UHFFFAOYSA-N
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Description

Carbuterol hydrochloride is a short-acting β2 adrenoreceptor agonist . It is related to isoproterenol, with selectivity for airway smooth muscle receptors .


Molecular Structure Analysis

The molecular formula of Carbuterol hydrochloride is C13H21N3O3 . The molar mass is 267.329 g·mol−1 . The structure is a racemic mixture .


Physical And Chemical Properties Analysis

Carbuterol hydrochloride has a molecular weight of 303.7851 . The exact physical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.

Scientific Research Applications

Bronchodilator Effectiveness in Asthma Treatment

Carbuterol hydrochloride has been studied for its bronchodilator effects, particularly in the treatment of bronchial asthma. A study compared the effectiveness of Carbuterol hydrochloride with ephedrine sulfate, showing that Carbuterol provided a significant increase in forced expiratory volume and midmaximal expiratory flow rate over ephedrine .

Potential in Parkinson’s Disease Risk Reduction

Research has indicated that racemic Clenbuterol, which is structurally similar to Carbuterol, may reduce the risk of Parkinson’s disease. This suggests a potential application for Carbuterol hydrochloride in neurodegenerative disease research, although direct studies on Carbuterol specifically are needed to confirm this application .

Selectivity for Bronchial Smooth Muscle

Carbuterol is known for its selectivity for bronchial smooth muscle relative to cardiac and vascular tissues. This property makes it a candidate for targeted bronchodilator therapies with reduced side effects on the heart and blood vessels .

Chemoenzymatic Synthesis of Enantiopure Compounds

The chemoenzymatic synthesis process for creating enantiopure compounds, such as those needed for Clenbuterol and other β2-Agonists, can be applied to Carbuterol hydrochloride. This process is crucial for studying the effects of each enantiomer separately in therapeutic applications .

Comparative Studies with Other Bronchodilators

Carbuterol hydrochloride’s efficacy can be compared with other bronchodilators to determine its relative safety and effectiveness. Such comparative studies are essential for establishing Carbuterol’s place in clinical use .

Pharmacokinetics in Asthmatic Treatments

Understanding the pharmacokinetics of Carbuterol hydrochloride is vital for optimizing dosage and administration schedules in asthmatic treatments. Studies have been conducted to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Beta-Adrenergic Agonist Research

As a beta-adrenergic agonist, Carbuterol hydrochloride’s mechanism of action and receptor interactions are of significant interest. Research in this area contributes to a broader understanding of adrenergic drugs and their therapeutic potentials .

Resistance and Subsensitivity Studies

Investigations into the potential resistance and subsensitivity to Carbuterol hydrochloride due to chronic administration are important for long-term treatment strategies. These studies help in determining the sustainability of its bronchodilator effects over time .

properties

IUPAC Name

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3.ClH/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19;/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWYYBXPBFQGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34866-47-2 (Parent)
Record name Carbuterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60956352
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbuterol hydrochloride

CAS RN

34866-46-1
Record name Carbuterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34866-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbuterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}carbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-[2-[(tert-butyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]uronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBUTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8F3U654FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Carbuterol Hydrochloride improve lung function in patients with chronic obstructive pulmonary disease (COPD)?

A1: Carbuterol Hydrochloride acts as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the lungs [, ]. This interaction stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow []. Furthermore, research indicates that Carbuterol Hydrochloride significantly enhances tracheal mucous velocity, promoting the clearance of mucus from the airways []. This combined effect of bronchodilation and improved mucociliary clearance contributes to better lung function in COPD patients.

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